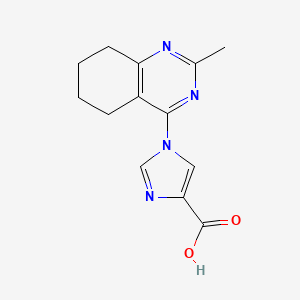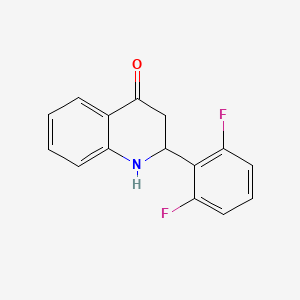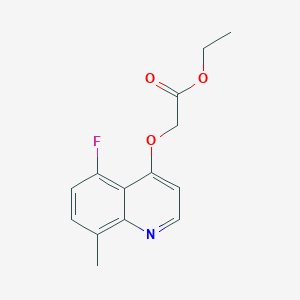
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 9th position, and a trifluoromethyl group at the 8th position on the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropylation reaction using cyclopropyl bromide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The cyclopropyl and trifluoromethyl groups can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
科学的研究の応用
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can induce conformational changes in the target molecules, affecting their function.
類似化合物との比較
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: can be compared with other purine derivatives, such as:
6-Chloropurine: Lacks the cyclopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
9-Cyclopropylpurine: Does not have the chlorine and trifluoromethyl groups, affecting its reactivity and applications.
8-Trifluoromethylpurine: Missing the chlorine and cyclopropyl groups, leading to distinct interactions and effects.
The unique combination of the chlorine, cyclopropyl, and trifluoromethyl groups in This compound imparts specific chemical and biological properties that differentiate it from other purine derivatives.
特性
分子式 |
C9H6ClF3N4 |
|---|---|
分子量 |
262.62 g/mol |
IUPAC名 |
6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |
InChIキー |
QGSSAJJVNOIZIO-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)



![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)


![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)





